ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Overview
Description
Ethyl 4-{4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methyl-2-thienyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with an appropriate amine, followed by cyclization and esterification reactions . The reaction conditions often require the use of organic solvents such as acetonitrile and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methyl-2-thienyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methyl-2-thienyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[2-(4-METHOXYANILINO)-2-OXOETHYL]-3-[2-(3-METHYL-2-THIENYL)ETHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the amino and thioxo groups can form hydrogen bonds with active sites of enzymes, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-{4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methyl-2-thienyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S2/c1-4-36-27(34)19-5-9-21(10-6-19)31-26(33)23(17-25(32)29-20-7-11-22(35-3)12-8-20)30(28(31)37)15-13-24-18(2)14-16-38-24/h5-12,14,16,23H,4,13,15,17H2,1-3H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKSXQKICZAZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=C(C=CS3)C)CC(=O)NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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